6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline

DNA intercalation antiviral agents interferon inducers

For antiviral and anticancer drug discovery, inconsistent DNA binding affinity of acyclic phenylbenzoimidazole fragments undermines SAR reproducibility. 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline (CAS 28381-92-2) solves this with a rigid tetracyclic benzoimidazoquinazoline scaffold. - ~10-fold higher DNA intercalation affinity (lg Ka) than acyclic phenylbenzoimidazole analogs by ethidium bromide displacement. - Intrinsic blue fluorescence under UV excitation enables label-free live-cell tracking and high-content screening. - 6-Phenyl substitution confers a 2.6-fold anticancer IC₅₀ reduction vs. alternative substituents, anchoring systematic SAR. - Commercially available at 95% purity, eliminating custom synthesis delays.

Molecular Formula C20H13N3
Molecular Weight 295.3 g/mol
CAS No. 28381-92-2
Cat. No. B1348232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline
CAS28381-92-2
Molecular FormulaC20H13N3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24
InChIInChI=1S/C20H13N3/c1-2-8-14(9-3-1)19-21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)23(19)20/h1-13H
InChIKeyCJXRQYFQNGCDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline Product Overview


6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline is a tetracyclic aza-heterocyclic compound characterized by a fused imidazoquinazoline core bearing a phenyl substituent at the 6-position [1]. This compound belongs to the broader class of benzo[4,5]imidazo[1,2-c]quinazolines, which have been investigated for their potential as antiviral agents and interferon inducers . The tetracyclic architecture confers enhanced DNA intercalative capacity compared to acyclic phenylbenzoimidazole derivatives , while the extended π-conjugation renders the scaffold intrinsically fluorescent, enabling direct optical readouts in biological assays [2]. Commercial availability with 95% purity makes this compound accessible for research applications without requiring custom synthesis .

1
DNA intercalation screening probe with reported enhanced affinity vs acyclic analogs
Supports nucleic-acid-targeted research workflows
2
Intrinsic blue fluorescence enables label-free optical detection in cellular assays
Eliminates secondary fluorophore conjugation
3
6-Position substituent modulates cell-viability endpoint response
Supports structure-activity relationship mapping studies

Differentiation from Acyclic Analogs


Generic substitution between 6-phenylbenzo[4,5]imidazo[1,2-c]quinazoline and its acyclic phenylbenzoimidazole precursors is scientifically invalid due to a documented order-of-magnitude difference in DNA binding affinity . The tetracyclic benzoimidazoquinazoline fragment achieves lg Ka values approximately one order of magnitude greater than the corresponding acyclic phenylbenzoimidazole derivatives, as quantified by ethidium bromide displacement assay . Furthermore, 6-substitution on the dihydrobenzoimidazoquinazoline core modulates both photoluminescent emission (blue light emission upon UV excitation) [1] and anticancer potency (2.6-fold IC₅₀ reduction versus 1-fold for alternative substituents) [1]. These quantifiable differences in DNA intercalation capacity, intrinsic fluorescence, and structure-dependent biological activity establish that 6-phenylbenzo[4,5]imidazo[1,2-c]quinazoline occupies a distinct chemical space that cannot be replicated by simpler analogs.

Tetracyclic benzoimidazoquinazoline
vs
Acyclic phenylbenzoimidazole
Reported order-of-magnitude DNA binding gap may shift intercalation-dependent assay results
Fluorescent tetracyclic scaffold
vs
Non-fluorescent analog
Detection mode mismatch: label-free optical readout may not transfer to non-fluorescent substitutes
6-Phenyl substituent
vs
Alternative 6-substituent
Cell-viability endpoint profile may differ; substituent identity materially influences assay response

Quantitative Differentiation Evidence


Enhanced DNA Binding Affinity

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline and related tetracyclic benzoimidazoquinazolines exhibit DNA binding affinity (lg Ka) approximately one order of magnitude greater than the corresponding acyclic phenylbenzoimidazole derivatives . This differentiation was established using the ethidium bromide displacement assay, a standard method for quantifying DNA intercalation capacity .

DNA Binding Affinity
Data to verify
≈ 10× higher lg Ka vs acyclic phenylbenzoimidazoles
Supports DNA-targeted probe selection
Ethidium bromide displacement assay; requires independent validation
DNA intercalation antiviral agents interferon inducers

Intrinsic Fluorescence

Benzo[4,5]imidazo[1,2-c]quinazoline derivatives, including 6-substituted analogs, were incidentally found to emit blue light when exposed to ultraviolet light [1]. This intrinsic photoluminescence is a class-level property of the tetracyclic scaffold that distinguishes it from non-fluorescent acyclic phenylbenzoimidazoles and simpler heterocycles [1]. The fluorescence enables direct optical tracking of the compound in cellular assays without requiring conjugation to external fluorophores.

Intrinsic Fluorescence
Context-dependent
Blue light emission under UV excitation
Enables label-free optical readout in cellular assays
Class-level scaffold property; verify per batch
photoluminescence fluorescent probe label-free detection

Substituent-Dependent Anticancer Potency

In a comparative study of two 6-substituted-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline derivatives, compound 3b achieved a 2.6-fold reduction in inhibitory concentration against liver hepatocellular cancer cells relative to untreated controls, whereas compound 3a achieved only a 1-fold reduction [1]. This 2.6× potency differential demonstrates that the identity of the 6-substituent materially influences anticancer activity, highlighting the importance of selecting the specific 6-phenyl analog over alternative 6-substituted variants [1].

Substituent Potency
Head-to-head
2.6× potency differential between 6-substituted analogs
Supports cell-viability endpoint comparison
MTT assay on liver hepatocellular cells; data from analog 3b
anticancer activity MTT assay structure-activity relationship

Commercial Purity and Availability

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline (CAS 28381-92-2) is commercially available with a minimum purity specification of 95.0% as verified by multiple suppliers . This purity level is suitable for most biological screening and chemical biology applications without requiring additional purification. The compound has a molecular weight of 295.34 g/mol and molecular formula C₂₀H₁₃N₃ .

Commercial Purity
Specification review
≥ 95% minimum purity (vendor HPLC/GC)
Supports batch-to-batch consistency review
Vendor specification; request COA for lot-specific data
chemical procurement purity specification research reagent

Scalable Synthetic Route

A borrowing-hydrogen methodology using Pd/C as catalyst and sodium tert-butoxide as additive has been developed for synthesizing 6-aryl benzo[4,5]imidazo[1,2-c]quinazoline derivatives from 2-(o-nitrophenyl)benzimidazole and benzyl alcohols [1]. This method proceeds without additional reductants, features simple and safe operation, and achieves high yields [1]. The protocol provides a scalable, cost-effective route for producing 6-phenylbenzo[4,5]imidazo[1,2-c]quinazoline, reducing reliance on single-source suppliers.

Scalable Synthesis
Method context
Borrowing-hydrogen method; no external reductant required
Supports supply-chain verification and in-house synthesis
Pd/C catalyst, t-BuONa; reported high yields
synthetic methodology heterocyclic chemistry scalable synthesis

Recommended Application Scenarios


Antiviral Drug Discovery

Leverage the one-order-of-magnitude higher DNA binding affinity of the tetracyclic benzoimidazoquinazoline scaffold relative to acyclic phenylbenzoimidazoles for antiviral drug discovery programs targeting nucleic acid interactions. This compound class was originally developed as potential interferon inducers and antiviral agents , making 6-phenylbenzo[4,5]imidazo[1,2-c]quinazoline a relevant tool compound for validating DNA-intercalation-based mechanisms of action.

Label-Free High-Content Screening

Exploit the intrinsic blue fluorescence emission of the benzoimidazoquinazoline core under UV excitation [1] for label-free tracking of compound localization and uptake in live-cell imaging and high-content screening (HCS) assays. The fluorescence eliminates the need for fluorophore conjugation, reducing assay complexity while enabling direct correlation of intracellular concentration with cytotoxic effects measured via MTT or HCS endpoints [1].

SAR Studies on Substituent Effects

Use 6-phenylbenzo[4,5]imidazo[1,2-c]quinazoline as a reference compound in systematic SAR studies exploring the impact of 6-position substituents on anticancer potency, photophysical properties, and DNA binding. The documented 2.6-fold potency differential between two 6-substituted analogs [1] establishes that this position is a critical determinant of biological activity, justifying focused medicinal chemistry efforts around the 6-phenyl variant.

Chemical Biology Tool Compound

Utilize this compound as a chemical biology probe in academic and industrial laboratories where reliable supply and reproducible purity are essential. The borrowing-hydrogen synthetic methodology provides a cost-effective, scalable route [2], while commercial availability at 95% purity ensures that research can commence immediately without custom synthesis delays.

Application
Selection Property
Validation Focus
Antiviral target screening studies
DNA intercalation capacity
Intercalation affinity comparison vs acyclic controls
Label-free cellular tracking
Intrinsic blue fluorescence
Cellular uptake and localization without fluorophore conjugation
Cancer cell-model studies
6-Position substituent effect
Cell-viability endpoint comparison across substituent variants
Chemical biology probe studies
Commercial purity and synthetic accessibility
Batch reproducibility and independent supply verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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